(3-Chloro-2-fluorophenyl)(4-((6-(thiazol-2-ylamino)pyridin-2-yl)methyl)piperazin-1-yl)methanone
Overview
Description
The compound (3-Chloro-2-fluorophenyl)(4-((6-(thiazol-2-ylamino)pyridin-2-yl)methyl)piperazin-1-yl)methanone
is a complex organic molecule with the molecular formula C20H19ClFN5OS
. It contains several functional groups, including a chlorofluorophenyl group, a thiazolylamino group, a pyridinyl group, and a piperazinyl group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups. The molecule contains a chlorofluorophenyl group, a thiazolylamino group, a pyridinyl group, and a piperazinyl group . These groups are likely to influence the compound’s reactivity and properties.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Unfortunately, specific details about its properties are not available in the resources I have .Scientific Research Applications
Aurora Kinase A Inhibition
MK-8745 is a potential, novel, and selective small-molecule inhibitor of Aurora A kinase . It has been shown in studies to inhibit tumor growth in preclinical models and to be effective against a wide range of human cancer cell lines .
Cancer Therapeutics
Increased expression of Aurora kinase A (AURKA) has been linked to cancer. Therefore, AURKA inhibitors like MK-8745 could reduce AURKA expression and function as potent therapeutic drugs .
Drug Likeness Analysis
MK-8745 and its analogues have been studied for their drug likeness properties. They have been found to have strong binding affinity, which is consistent with Molecular Dynamics Simulation (MDS) results, and have appropriate ADMET properties .
Molecular Docking and Dynamic Simulations
Molecular docking and dynamic simulations have revealed two new MK-8745 analogues to be potent AURKA inhibitors with higher binding affinities and stabilities than MK-8745 .
Treatment of Non-Hodgkin Lymphoma (NHL)
In a study examining the effects of MK-8745 on non-Hodgkin lymphoma (NHL) cells, MK-8745 treatment led to cell cycle arrest at G2/M phase with accumulation of tetraploid DNA followed by mitotic catastrophe and cell death .
Replacement for Existing Therapies
MK-8745 analogues are potential replacements for MK-8745 because they have strong binding affinity, which is consistent with MDS results, and have appropriate ADMET properties .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3-chloro-2-fluorophenyl)-[4-[[6-(1,3-thiazol-2-ylamino)pyridin-2-yl]methyl]piperazin-1-yl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClFN5OS/c21-16-5-2-4-15(18(16)22)19(28)27-10-8-26(9-11-27)13-14-3-1-6-17(24-14)25-20-23-7-12-29-20/h1-7,12H,8-11,13H2,(H,23,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRFPWKUUNKNDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CC=C2)NC3=NC=CS3)C(=O)C4=C(C(=CC=C4)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFN5OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-2-fluorophenyl)(4-((6-(thiazol-2-ylamino)pyridin-2-yl)methyl)piperazin-1-yl)methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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